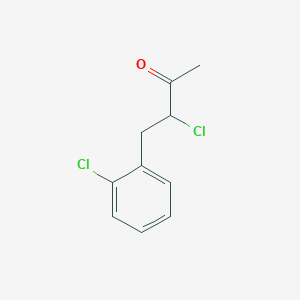

3-Chloro-4-(2-chlorophenyl)-2-butanone

Description

Significance of Chlorinated Ketones as Versatile Synthetic Precursors

Chlorinated ketones, particularly α-chloroketones, are highly valued intermediates in organic synthesis. ebi.ac.ukpitt.edu Their utility stems from the presence of two reactive functional groups: the carbonyl group and the carbon-halogen bond. The electron-withdrawing nature of the carbonyl group activates the adjacent α-carbon, while the chlorine atom serves as an effective leaving group in nucleophilic substitution reactions. wikipedia.org This dual reactivity allows for a wide range of chemical transformations.

α-Chloroketones are precursors to numerous heterocyclic compounds, such as aminothiazoles and pyrroles, and can be converted into other valuable intermediates like α-amino epoxides. wikipedia.orgnih.gov Their reaction with a base can lead to the well-known Favorskii rearrangement, a key method for constructing carboxylic acid derivatives. wikipedia.org The synthesis of α-chloroketones can be achieved through various methods, including the direct chlorination of ketones using reagents like p-toluenesulfonyl chloride or copper(II) chloride under controlled conditions to ensure regioselectivity. pitt.eduorganic-chemistry.org

Overview of Aryl-Substituted Butanone Scaffolds in Modern Organic Chemistry

Aryl-substituted butanone scaffolds are integral components in the synthesis of a diverse array of complex molecules, particularly within medicinal chemistry and materials science. The presence of an aromatic ring combined with the butanone chain offers a structural motif that is common in biologically active compounds. nih.gov Aryl methyl ketones, a related class, are recognized as versatile synthons for building five- and six-membered heterocycles. nih.gov The butanone portion of the scaffold can undergo various reactions, such as aldol (B89426) condensations, cross-coupling reactions, and cyclizations, to generate more elaborate molecular architectures. researchgate.netacs.org The specific substitution pattern on the aryl ring significantly influences the electronic properties and reactivity of the entire molecule, allowing for fine-tuning of its chemical behavior and, ultimately, its function in a larger molecular system. nih.gov

Academic Research Focus and Scope for 3-Chloro-4-(2-chlorophenyl)-2-butanone

The compound this compound, identified by the CAS Number 30359-13-8 and molecular formula C₁₀H₁₀Cl₂O, represents a specific example of an aryl-substituted α-chloroketone. sigmaaldrich.com While it is available from commercial suppliers for research purposes, extensive academic literature detailing its specific synthesis and reactivity is not widely published. sigmaaldrich.com This article, therefore, aims to provide a comprehensive overview of its expected chemical properties and analytical profile based on established principles of organic chemistry and data from structurally related compounds. The focus is on its synthesis, inherent reactivity, and detailed spectroscopic characterization, providing a foundational resource for researchers interested in this and similar halogenated butanone derivatives.

Structure

3D Structure

Properties

CAS No. |

30359-13-8 |

|---|---|

Molecular Formula |

C10H10Cl2O |

Molecular Weight |

217.09 g/mol |

IUPAC Name |

3-chloro-4-(2-chlorophenyl)butan-2-one |

InChI |

InChI=1S/C10H10Cl2O/c1-7(13)10(12)6-8-4-2-3-5-9(8)11/h2-5,10H,6H2,1H3 |

InChI Key |

RXHBDEMLIIWNSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1Cl)Cl |

Origin of Product |

United States |

Synthesis and Chemical Properties

A plausible and common method for the synthesis of 3-Chloro-4-(2-chlorophenyl)-2-butanone involves the direct α-chlorination of the parent ketone, 4-(2-chlorophenyl)-2-butanone. This transformation can be achieved using various chlorinating agents under conditions that favor the formation of a kinetic enolate, thereby directing chlorination to the desired α-position.

A representative synthetic approach is outlined below:

Reaction Scheme:

4-(2-chlorophenyl)-2-butanone + Sulfuryl chloride --> this compound

Interactive Table: Proposed Reaction Parameters for Synthesis

| Parameter | Value/Condition | Purpose |

| Starting Material | 4-(2-chlorophenyl)-2-butanone | Provides the carbon skeleton. |

| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) | Source of electrophilic chlorine. |

| Solvent | Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) | Inert solvent to dissolve reactants. |

| Temperature | 0 °C to room temperature | To control reaction rate and minimize side reactions. |

| Work-up | Aqueous wash (e.g., NaHCO₃ solution) followed by extraction | To neutralize acid byproducts and isolate the product. |

| Purification | Column chromatography or distillation | To obtain the pure final product. |

The chemical reactivity of this compound is dominated by the α-chloroketone moiety. The compound is expected to be a potent alkylating agent and can undergo various transformations.

Interactive Table: Expected Chemical Reactions

| Reaction Type | Reagents | Expected Product |

| Nucleophilic Substitution | Amines, Thiols, Cyanides | Substitution of the chlorine atom. |

| Favorskii Rearrangement | Strong base (e.g., NaOEt) | Formation of a cyclopropanone (B1606653) intermediate, leading to a rearranged carboxylic acid derivative. wikipedia.org |

| Reduction | NaBH₄ | Reduction of the ketone to a secondary alcohol (chlorohydrin). |

| Dehalogenation | Zn, Acetic Acid | Removal of the chlorine atom to yield 4-(2-chlorophenyl)-2-butanone. |

| Wittig Reaction | Phosphonium ylide | Reaction at the carbonyl group to form an alkene. |

Molecular Structure Elucidation and Advanced Spectroscopic Characterization of 3 Chloro 4 2 Chlorophenyl 2 Butanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. In the ¹H NMR spectrum of 3-Chloro-4-(2-chlorophenyl)-2-butanone, the signals corresponding to the methyl, methine, and methylene (B1212753) protons are observed. The aromatic protons of the 2-chlorophenyl group typically appear as a complex multiplet in the downfield region of the spectrum, owing to their varied electronic environments. The methine proton adjacent to the chlorine atom and the carbonyl group is expected to be shifted significantly downfield. The methylene protons, situated between the chlorinated carbon and the aromatic ring, would also exhibit a distinct signal, likely split by the adjacent methine proton. The methyl protons of the acetyl group would appear as a singlet in the upfield region.

Specific chemical shift values and multiplicities are dependent on the solvent and the spectrometer frequency used for analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) provides a map of the carbon backbone of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The most downfield signal is characteristically that of the carbonyl carbon of the ketone group, typically appearing above 200 ppm. The carbons of the aromatic ring will resonate in the approximate range of 120-140 ppm, with the carbon atom bonded to the chlorine showing a shift influenced by the halogen's electronegativity. The aliphatic carbons—the methine carbon bearing a chlorine, the methylene carbon, and the methyl carbon—will appear at progressively more upfield chemical shifts. The carbon attached to the chlorine atom (C3) is expected to resonate at a lower field compared to the methylene (C4) and methyl (C1) carbons due to the deshielding effect of the electronegative chlorine atom.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C2) | ~205-210 |

| Aromatic C-Cl | ~133-135 |

| Aromatic C-H | ~127-131 |

| Aromatic C-C | ~138-140 |

| CHCl (C3) | ~60-65 |

| CH₂ (C4) | ~40-45 |

Note: These are approximate values and can vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., ¹H-¹H NOESY, HMBC, HSQC) for Connectivity and Spatial Proximity

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for confirming the precise connectivity and spatial relationships between atoms. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals of the methyl, methine, and methylene groups to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular fragments. For instance, it would show a correlation between the methyl protons (H1) and the carbonyl carbon (C2), and between the methylene protons (H4) and the carbons of the aromatic ring.

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It can help to confirm the conformation of the molecule, for example, by showing spatial proximity between the methine proton and the methylene protons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The spectrum is characterized by specific absorption bands corresponding to the vibrations of different bonds.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | ~1715-1725 |

| C-Cl (Alkyl Halide) | Stretch | ~650-800 |

| C-H (Aromatic) | Stretch | ~3010-3100 |

| C=C (Aromatic) | Stretch | ~1450-1600 |

The most prominent peak in the FT-IR spectrum would be the strong absorption from the carbonyl (C=O) stretch of the ketone group. rsc.org The presence of the aromatic ring is confirmed by the C=C stretching bands and the C-H stretching vibrations above 3000 cm⁻¹. The C-Cl bond stretch is also a key diagnostic peak, though it appears in the lower frequency fingerprint region.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₀Cl₂O), the molecular ion peak (M⁺) would be a key identifier. uni.lu

Due to the presence of two chlorine atoms, the molecular ion region will display a characteristic isotopic pattern. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). Therefore, the spectrum will show a cluster of peaks for the molecular ion:

M⁺ peak: Containing two ³⁵Cl atoms.

[M+2]⁺ peak: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺ peak: Containing two ³⁷Cl atoms.

The relative intensities of these peaks (approximately 9:6:1) provide definitive evidence for the presence of two chlorine atoms in the molecule.

Common fragmentation pathways would likely involve the loss of a chlorine atom, the acetyl group (CH₃CO), or cleavage adjacent to the carbonyl group (alpha-cleavage). The fragmentation of the 2-chlorophenyl group could also produce characteristic ions. The exact mass of the molecular ion, determined by high-resolution mass spectrometry (HRMS), can be used to confirm the elemental composition of the molecule. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with extremely high accuracy. Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. For this compound (C₁₀H₁₀Cl₂O), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass to the theoretically calculated exact mass. The calculated monoisotopic mass of this compound is 216.01086 Da. uni.luuni.lu

HRMS instruments can eliminate noise from chemical interferences, leading to a significant improvement in signal-to-noise ratios and enabling confident identification. sci-hub.se The analysis provides a measured mass-to-charge ratio (m/z) that is typically accurate to within a few parts per million (ppm), allowing for the unambiguous assignment of a molecular formula. Predicted HRMS data for various adducts of the target molecule can guide experimental analysis. uni.lu

| Adduct | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 217.01814 | 141.1 |

| [M+Na]⁺ | 239.00008 | 150.0 |

| [M+NH₄]⁺ | 234.04468 | 161.0 |

| [M+K]⁺ | 254.97402 | 145.1 |

| [M-H]⁻ | 215.00358 | 144.2 |

| [M]⁺ | 216.01031 | 144.4 |

Table 1: Predicted High-Resolution Mass Spectrometry data for adducts of this compound. Data is computationally predicted and sourced from PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Differentiation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the powerful separation capabilities of gas chromatography with the detection prowess of mass spectrometry. It is a cornerstone method for assessing the purity of volatile and semi-volatile compounds and for separating isomers. nist.govnih.gov

In the analysis of this compound, a sample would be vaporized and passed through a long, thin capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. This process would effectively separate the target molecule from any starting materials, byproducts, or solvents remaining from its synthesis.

Crucially, GC-MS can differentiate between structural isomers, such as this compound, 3-Chloro-4-(3-chlorophenyl)-2-butanone, and 3-Chloro-4-(4-chlorophenyl)-2-butanone. These isomers have identical masses but would exhibit different retention times in the GC column due to subtle differences in their polarity and volatility. The mass spectrometer then generates a mass spectrum for each separated component, confirming its identity.

| Parameter | Typical Value/Setting | Purpose |

| Injector Temperature | 250-280 °C | Ensures complete vaporization of the sample. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. |

| Column Type | Fused silica (B1680970) capillary (e.g., DB-5ms) | Provides a non-polar stationary phase for separation. |

| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | Separates components based on boiling point differences. |

| MS Ionization Mode | Electron Ionization (EI) | Fragments the molecule into a reproducible pattern. |

Table 2: Typical parameters for the GC-MS analysis of an organic compound. Specific values would be optimized for this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry, also known as MS/MS, provides an additional layer of structural confirmation by analyzing the fragmentation patterns of a specific ion. wikipedia.orgnationalmaglab.org The technique involves selecting a precursor ion (for instance, the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ of this compound) in the first stage of mass analysis. nationalmaglab.org This selected ion is then passed into a collision cell, where it collides with an inert gas (like argon or helium), causing it to break apart into smaller product ions. youtube.com The second stage of mass analysis then separates and detects these product ions. nationalmaglab.org

The resulting fragmentation spectrum is a fingerprint that is unique to the molecule's structure. For this compound, characteristic fragmentation would likely involve:

Alpha Cleavage: Breakage of the bond adjacent to the carbonyl group, which is a common pathway for ketones. libretexts.org

Loss of HCl: Elimination of a molecule of hydrogen chloride.

Cleavage of the Chlorophenyl Group: Fragmentation yielding ions corresponding to the chlorobenzyl or chlorophenyl moieties.

The presence of two chlorine atoms would produce a distinctive isotopic pattern for chlorine-containing fragments, with M, M+2, and M+4 peaks, further confirming the structure. libretexts.org By interpreting these fragmentation pathways, the connectivity of the atoms can be pieced together, providing unequivocal structural verification. nih.gov

X-ray Crystallography for Three-Dimensional Structural Insights

Single-Crystal X-ray Diffraction Analysis

The foundation of an X-ray crystallography study is the growth of a high-quality single crystal. For this compound, this would be achieved by slow evaporation of a solvent or by carefully cooling a saturated solution. This single crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. nih.gov

As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots. By rotating the crystal and collecting thousands of these diffraction spots, a complete dataset is generated. Sophisticated computer software is then used to solve the "phase problem" and translate the diffraction pattern back into a three-dimensional electron density map. From this map, the positions of all non-hydrogen atoms can be determined with high precision, yielding the definitive molecular structure. nih.gov

| Parameter | Description | Information Gained |

| Crystal System | The geometric category of the crystal (e.g., monoclinic, orthorhombic). | Basic symmetry of the unit cell. |

| Space Group | The set of symmetry operations for the unit cell (e.g., P2₁/c). | Detailed internal symmetry of the crystal. |

| Unit Cell Dimensions | a, b, c (lengths); α, β, γ (angles). | The size and shape of the repeating crystal lattice unit. |

| Z | The number of molecules per unit cell. | Information on molecular packing density. |

| R-factor | A measure of agreement between the crystallographic model and the experimental data. | Indicates the quality and reliability of the solved structure. |

Table 3: Key parameters obtained from a single-crystal X-ray diffraction experiment. Experimental values for the title compound are not available in the literature.

Conformational Analysis and Stereochemical Assignment in the Solid State

The resolved crystal structure provides an exact depiction of the molecule's conformation in the solid state. windows.net For this compound, this analysis would define the torsion angles along the C-C single bonds, revealing how the chlorophenyl group, the ketone, and the chlorine atom are oriented relative to one another. It would show whether the side chain is extended or folded and reveal the preferred rotational state (e.g., gauche or anti) between the substituents. windows.net

Furthermore, this compound possesses a stereocenter at the carbon atom bonded to the chlorine (C3). A crystallographic analysis of a single enantiomer would unambiguously assign its absolute stereochemistry as either (R) or (S). If the crystal is racemic, the analysis will show the presence of both enantiomers in the unit cell. nih.gov

Investigation of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules arrange themselves to build the crystal lattice. This crystal packing is governed by a network of intermolecular interactions. For this compound, the analysis would focus on identifying and quantifying non-covalent forces such as:

Dipole-Dipole Interactions: Arising from the polar carbonyl group (C=O).

Weak Hydrogen Bonds: Potential interactions like C-H···O or C-H···Cl could play a significant role in the packing arrangement.

Halogen Bonding: The chlorine atom on the phenyl ring could act as a halogen bond donor.

π–π Stacking: Interactions between the aromatic rings of adjacent molecules, which are a common feature in the crystal structures of phenyl-containing compounds.

Understanding these interactions is crucial as they influence the material's physical properties, such as its melting point and solubility. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Chloro 4 2 Chlorophenyl 2 Butanone

Intermolecular Interactions and Crystal Engineering Studies

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) is a powerful tool in computational chemistry used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. Different colors on the MEP map represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent regions with intermediate potential.

For 3-Chloro-4-(2-chlorophenyl)-2-butanone, the MEP map would highlight several key reactive areas. The oxygen atom of the carbonyl group is expected to be a region of high electron density (red), making it a primary site for electrophilic attack. Conversely, the carbonyl carbon and the carbon atom bonded to the chlorine (the alpha-carbon) are electron-deficient and would appear as bluish regions, indicating their susceptibility to nucleophilic attack. up.ac.za The presence of the electron-withdrawing chlorine atom on the alpha-carbon further enhances its electrophilicity. The 2-chlorophenyl group also influences the electronic distribution, with the chlorine atom on the ring contributing to a complex potential landscape on the aromatic system.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Hotspots for this compound

| Molecular Region | Predicted MEP Value (arbitrary units) | Implied Reactivity |

| Carbonyl Oxygen | -0.05 to -0.07 | Site for electrophilic attack |

| Carbonyl Carbon | +0.04 to +0.06 | Site for nucleophilic attack |

| Alpha-Carbon (C-Cl) | +0.03 to +0.05 | Site for nucleophilic attack |

| 2-Chlorophenyl Ring | Variable (-0.02 to +0.02) | Influences overall reactivity |

Note: The MEP values are illustrative and represent a qualitative prediction based on the functional groups present.

Reaction Mechanism Predictions and Pathway Studies

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. up.ac.za

For this compound, a primary reaction of interest is nucleophilic substitution at the alpha-carbon. wikipedia.org Using computational methods like Density Functional Theory (DFT), the energy profile of such a reaction can be mapped out. This involves identifying the structures of the reactants, products, and, crucially, the transition state. The energy difference between the reactants and the transition state gives the activation energy barrier, a key determinant of the reaction rate.

For instance, in a reaction with a nucleophile (e.g., hydroxide (B78521) ion), the transition state would likely involve the partial formation of the new carbon-nucleophile bond and the partial breaking of the carbon-chlorine bond. Computational modeling can predict the geometry and energy of this transition state, offering a quantitative measure of the reaction's feasibility. up.ac.zaup.ac.za

This compound possesses multiple electrophilic sites, leading to potential issues of chemoselectivity and regioselectivity in its reactions. A nucleophile could theoretically attack the carbonyl carbon or the alpha-carbon. Computational modeling can help predict the preferred site of attack by comparing the activation energy barriers for the different possible reaction pathways. Generally, for alpha-haloketones, nucleophilic attack at the alpha-carbon is a well-established reaction pathway. wikipedia.org

Furthermore, the 2-chlorophenyl group introduces questions of regioselectivity in reactions involving the aromatic ring, such as electrophilic aromatic substitution. Computational methods can predict the most likely position of substitution by analyzing the electron density of the ring and the stability of the resulting intermediates. nih.gov

The alpha-carbon of this compound is a stereocenter. Therefore, reactions at this center can have specific stereochemical outcomes. For a nucleophilic substitution reaction proceeding via an SN2 mechanism, an inversion of stereochemistry is expected. Computational modeling can be used to predict the stereochemical course of a reaction by analyzing the steric and electronic factors that govern the approach of the nucleophile to the stereocenter. While not a direct prediction for this specific molecule, studies on similar systems show the utility of these methods.

Advanced Theoretical Approaches for Molecular Properties

While quantum mechanical calculations provide detailed information about the electronic structure of a molecule, they are often limited to static structures. Molecular Dynamics (MD) simulations, on the other hand, can model the movement of atoms and molecules over time, providing insights into the conformational flexibility and dynamic behavior of a molecule. cpu.edu.cn

For this compound, MD simulations could be employed to study the rotational freedom around the single bonds in the molecule. This includes the rotation of the 2-chlorophenyl group and the flexibility of the butanone chain. Understanding the accessible conformations is crucial as the reactivity of the molecule can be highly dependent on its three-dimensional shape. The simulations can provide information on the relative populations of different conformers and the energy barriers between them.

Calculation of Reactive Centers using Fukui Functions

A comprehensive search of scientific literature and chemical databases has revealed no specific studies that have calculated the Fukui functions for This compound .

Fukui functions are a central concept within Density Functional Theory (DFT) used to describe chemical reactivity. They quantify how the electron density at a particular point in a molecule changes with the addition or removal of an electron. This information is critical for identifying the most likely sites for nucleophilic, electrophilic, and radical attacks.

fk+ : Indicates the reactivity towards a nucleophilic attack (propensity to accept an electron).

fk- : Indicates the reactivity towards an electrophilic attack (propensity to donate an electron).

fk0 : Indicates the reactivity towards a radical attack.

Without dedicated computational studies on this specific molecule, no data table can be generated for the Fukui indices of its constituent atoms. Such an analysis would typically involve geometry optimization of the neutral, anionic (N+1 electron), and cationic (N-1 electron) states of the molecule, followed by population analysis to determine the changes in electron density at each atomic center. This would allow for a precise, quantitative ranking of the atoms most susceptible to different types of chemical attack.

Theoretical Assessment of Bond Dissociation Energies and Reaction Thermodynamics

Similarly, a thorough review of existing research has found no published theoretical assessments of the bond dissociation energies (BDEs) or reaction thermodynamics specifically for This compound .

Bond dissociation energy is a critical thermochemical parameter that quantifies the energy required to break a specific chemical bond homolytically, forming two radical species. Theoretical calculations, often employing high-level ab initio or DFT methods, are instrumental in determining the BDE for each bond within a molecule. This data provides fundamental insights into the molecule's thermal stability and the likely pathways for its decomposition or reaction.

A computational study would typically calculate the enthalpy of the optimized parent molecule and the enthalpies of the resulting radicals formed by the cleavage of each bond. The BDE would then be determined from the difference in these values. For This compound , this would involve calculating the energies required to break bonds such as C-Cl, C-C, C-H, and C=O.

The thermodynamics of potential reactions involving this compound, such as substitution or elimination reactions, also remain uninvestigated in the available literature. A theoretical study of reaction thermodynamics would involve calculating the enthalpies and Gibbs free energies of reactants, transition states, and products to determine the feasibility (exergonic or endergonic nature) and spontaneity of a given reaction pathway.

Due to the absence of these specific computational studies, no data tables for bond dissociation energies or reaction thermodynamics can be presented.

Chemical Reactivity and Transformative Chemistry of 3 Chloro 4 2 Chlorophenyl 2 Butanone

Reactivity of the Ketone Functionality

The ketone group in 3-Chloro-4-(2-chlorophenyl)-2-butanone is a primary site for chemical modification, susceptible to both nucleophilic additions at the carbonyl carbon and reactions involving the adjacent α-carbon.

Nucleophilic Addition Reactions to the Carbonyl Group (e.g., Hydride Reductions, Organometallic Additions)

The electrophilic carbon of the carbonyl group is a prime target for nucleophiles. Hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are expected to reduce the ketone to the corresponding secondary alcohol, 3-chloro-4-(2-chlorophenyl)-2-butanol. The choice of reducing agent can be crucial, as LiAlH₄ is a much stronger reducing agent and may potentially react with the chlorine substituents, whereas NaBH₄ is generally chemoselective for ketones and aldehydes.

Organometallic reagents, including Grignard reagents (RMgX) and organolithium compounds (RLi), are anticipated to add to the carbonyl group, forming a new carbon-carbon bond and, after acidic workup, a tertiary alcohol. youtube.com For instance, the reaction with methylmagnesium bromide would likely yield 2-methyl-3-chloro-4-(2-chlorophenyl)-2-butanol. The stereochemical outcome of these additions can be influenced by the steric hindrance posed by the adjacent chloro- and (2-chlorophenyl)methyl groups, potentially leading to diastereoselective product formation. rsc.org

Table 1: Predicted Products of Nucleophilic Addition Reactions

| Reagent | Predicted Product |

| Sodium borohydride (NaBH₄) | 3-Chloro-4-(2-chlorophenyl)-2-butanol |

| Methylmagnesium bromide (CH₃MgBr) followed by H₃O⁺ | 2-Methyl-3-chloro-4-(2-chlorophenyl)-2-butanol |

| Phenyllithium (C₆H₅Li) followed by H₃O⁺ | 2-Phenyl-3-chloro-4-(2-chlorophenyl)-2-butanol |

Enolization and Reactions at the α-Carbon (e.g., Aldol (B89426) Condensations, Alkylations)

The presence of α-hydrogens (on the carbons adjacent to the carbonyl group) allows for the formation of an enol or enolate under acidic or basic conditions, respectively. wikipedia.org The acidity of the α-hydrogen at the C3 position is enhanced by the inductive effect of the adjacent chlorine atom. wikipedia.org

This enolization is the first step in several important reactions. For example, under basic conditions, the enolate can act as a nucleophile in an aldol condensation with an aldehyde or another ketone. wikipedia.orgorganic-chemistry.org Reaction with a non-enolizable aldehyde like benzaldehyde (B42025) could lead to the formation of a β-hydroxy ketone.

Furthermore, the enolate can be alkylated by reacting with an alkyl halide. chemistrysteps.comlibretexts.org To achieve selective mono-alkylation and prevent side reactions, a strong, sterically hindered base like lithium diisopropylamide (LDA) is typically used to ensure complete and irreversible formation of the enolate. libretexts.org For example, methylation with methyl iodide would be expected to occur at the C3 position, displacing the original α-hydrogen.

Reactivity of Halogen Substituents

The compound possesses two chlorine atoms at different positions, each exhibiting distinct reactivity profiles.

Nucleophilic Substitution Reactions of the Aliphatic Chlorine

The chlorine atom at the C3 position is an aliphatic halide and is susceptible to nucleophilic substitution reactions (SN2). The presence of the adjacent carbonyl group significantly activates this position towards nucleophilic attack. nih.gov A wide range of nucleophiles can displace the chloride ion. For instance, amines can react to form α-amino ketones, and thiols can yield α-thioether ketones. organic-chemistry.orgacsgcipr.org These reactions are fundamental in the synthesis of various heterocyclic compounds and other complex molecules. nih.gov

Table 2: Potential Nucleophilic Substitution Reactions at the Aliphatic Chlorine

| Nucleophile | Reagent Example | Product Type |

| Amine | Diethylamine | α-(Diethylamino)ketone |

| Thiol | Ethanethiol | α-(Ethylthio)ketone |

| Azide | Sodium azide | α-Azidoketone |

| Cyanide | Sodium cyanide | α-Cyanoketone |

Aromatic Halogen Reactivity (e.g., Cross-Coupling Precursor)

The chlorine atom on the phenyl ring is an aryl halide and is generally less reactive towards traditional nucleophilic substitution than its aliphatic counterpart. However, it can readily participate in transition metal-catalyzed cross-coupling reactions. acs.org Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Heck coupling (with alkenes) are powerful methods for forming new carbon-carbon bonds at this position. mdpi.comwikipedia.orgrsc.orgorganic-chemistry.org For a successful Suzuki coupling of an aryl chloride, a palladium catalyst with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands is often required. acs.orgacs.org

Aromatic Ring Functionalization

The existing substituents on the aromatic ring, the chloro group and the butanone side chain, direct the position of further electrophilic aromatic substitution reactions. The chlorine atom is an ortho-, para-directing group, although it is deactivating due to its inductive electron-withdrawing effect. quora.comvedantu.comck12.org The alkyl side chain is also an ortho-, para-directing and activating group. The combined directing effects of these two groups would likely favor electrophilic attack at the C4 and C6 positions of the phenyl ring (relative to the butanone substituent). Common electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid), halogenation (e.g., with Br₂ and FeBr₃), and Friedel-Crafts acylation or alkylation. The precise outcome would depend on the specific reaction conditions and the interplay of steric and electronic effects. quora.com

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring in this compound is substituted with a chlorine atom, which is an ortho-, para-directing deactivator for electrophilic aromatic substitution (EAS) reactions. The chlorine atom's electron-withdrawing inductive effect deactivates the ring towards electrophiles, while its electron-donating resonance effect directs incoming electrophiles to the ortho and para positions. scranton.edu

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, in the presence of a strong acid catalyst, the aromatic ring of a related compound, chlorobenzene, can be nitrated, leading to a mixture of ortho- and para-nitrochlorobenzene. scranton.edu This highlights the expected regioselectivity in EAS reactions involving the 2-chlorophenyl moiety of the title compound.

The general mechanism for these reactions involves the generation of a strong electrophile, which is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com

Table 1: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile |

|---|---|---|

| Halogenation | X₂, FeX₃ | X⁺ |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ |

Direct Arylation and Metalation Studies

While electrophilic aromatic substitution is a classical approach, modern synthetic methods often employ metal-catalyzed direct arylation and metalation strategies for C-C and C-heteroatom bond formation. These methods can offer alternative or more efficient pathways to functionalize the aromatic ring of this compound.

Direct arylation reactions, often catalyzed by palladium or copper, involve the coupling of a C-H bond of one aromatic ring with an aryl halide or triflate. This approach avoids the pre-functionalization typically required in traditional cross-coupling reactions.

Metalation, on the other hand, involves the deprotonation of an aromatic C-H bond using a strong base, typically an organolithium reagent, to form an organometallic intermediate. This intermediate can then react with various electrophiles to introduce a wide range of substituents onto the aromatic ring. The regioselectivity of metalation is often directed by the coordinating ability of substituents already present on the ring.

Stereochemical Aspects of Reactions

The presence of a stereocenter at the C-3 position of this compound introduces the element of stereochemistry into its reactions. The outcomes of reactions at or adjacent to this chiral center can be influenced by steric and electronic factors, leading to the formation of diastereomers or enantiomers.

Diastereoselective and Enantioselective Transformations Involving Chiral Centers

Reactions involving the carbonyl group or the α-carbon of this compound can proceed with varying degrees of diastereoselectivity. For example, reduction of the ketone can lead to two diastereomeric alcohols. The stereochemical outcome can be controlled by the choice of reducing agent and reaction conditions.

Enantioselective transformations aim to produce a single enantiomer of a chiral product. This can be achieved through the use of chiral reagents, catalysts, or auxiliaries. For instance, the asymmetric reduction of the carbonyl group can be accomplished using chiral borane (B79455) reagents or enzymes, yielding an optically active alcohol.

Chiral Auxiliary or Catalysis Strategies

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. This strategy has been successfully employed in a variety of asymmetric syntheses. nih.gov

Chiral catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries. Chiral stationary phases, such as those based on cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate), are used in chromatography to separate enantiomers, demonstrating the recognition of chirality by chiral molecules. phenomenex.com

Role as a Key Synthetic Intermediate

The chemical functionalities present in this compound make it a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic compounds.

Precursor to Complex Heterocyclic Scaffolds (e.g., Piperidin-4-ones, Azetidinones, Quinazolines)

Piperidin-4-ones: The synthesis of 3-alkyl-2,6-diarylpiperidin-4-ones can be achieved through a condensation reaction. asianpubs.org The butanone backbone of this compound provides a suitable framework for the construction of the piperidinone ring.

Azetidinones: Azetidinones, also known as β-lactams, are a class of four-membered heterocyclic compounds. The synthesis of N-substituted-3-chloro-2-azetidinones can be accomplished through the dehydrative annulation of Schiff bases with chloroacetyl chloride. mdpi.com The α-chloro ketone moiety of this compound can potentially be utilized in similar cyclization strategies. The stereoselective synthesis of azetidinones has also been reported, highlighting the importance of controlling stereochemistry in these systems. nih.gov

Quinazolines: Quinazolines are bicyclic heterocyclic compounds with a wide range of biological activities. nih.gov They can be synthesized through various methods, including the reaction of 2-aminobenzophenones with aldehydes or the cyclization of anthranilic acid derivatives. nih.govresearchgate.net While a direct synthesis from this compound is not explicitly detailed, its structural motifs could be incorporated into precursors for quinazoline (B50416) synthesis.

Building Block for Poly-functionalized Organic Molecules

The chemical architecture of this compound, featuring a reactive α-chloro ketone moiety, positions it as a valuable intermediate in the synthesis of diverse poly-functionalized organic molecules. The presence of both an electrophilic carbonyl carbon and a carbon atom bearing a labile chlorine atom allows for a range of chemical transformations, particularly in the construction of heterocyclic ring systems which are prominent scaffolds in medicinal chemistry.

One of the most well-established applications of α-haloketones is in the Hantzsch thiazole (B1198619) synthesis. ijsrst.comresearchgate.net This reaction involves the cyclocondensation of an α-haloketone with a thiourea (B124793) derivative to yield a 2-aminothiazole (B372263). In the context of this compound, the reaction with thiourea is anticipated to proceed via initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the chlorine atom, followed by intramolecular cyclization and dehydration to afford the corresponding 2-amino-4-(2-chlorobenzyl)-5-methylthiazole.

The general scheme for the Hantzsch thiazole synthesis is depicted below:

Scheme 1: General Hantzsch Thiazole Synthesis.

This reaction is highly versatile, allowing for the introduction of various substituents on both the thiazole ring and the amino group by employing substituted α-haloketones and thioureas, respectively. tandfonline.com

While specific studies on the reactivity of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous α-chloroketones. The reaction conditions for Hantzsch thiazole synthesis are generally mild, often involving refluxing the reactants in a suitable solvent such as ethanol. researchgate.net

The resulting 2-aminothiazole core is a privileged structure in drug discovery, known to exhibit a wide range of biological activities. The (2-chlorobenzyl) substituent at the 4-position and the methyl group at the 5-position of the thiazole ring, derived from this compound, offer further points for diversification and structure-activity relationship (SAR) studies.

Below is a table of potential poly-functionalized thiazole derivatives that could be synthesized from this compound and various thiourea derivatives, based on the established principles of the Hantzsch thiazole synthesis.

| Starting α-Chloroketone | Thiourea Derivative | Potential Thiazole Product |

| This compound | Thiourea | 2-Amino-4-(2-chlorobenzyl)-5-methylthiazole |

| This compound | N-Methylthiourea | 4-(2-Chlorobenzyl)-5-methyl-N-methylthiazol-2-amine |

| This compound | N-Phenylthiourea | 4-(2-Chlorobenzyl)-5-methyl-N-phenylthiazol-2-amine |

| This compound | N-Acetylthiourea | N-(4-(2-Chlorobenzyl)-5-methylthiazol-2-yl)acetamide |

Beyond thiazole synthesis, the reactive nature of the α-chloro ketone functionality in this compound suggests its potential as a precursor for other heterocyclic systems. For instance, reactions with other binucleophiles could lead to the formation of imidazoles, oxazoles, or pyrimidines, further expanding its utility as a versatile building block in organic synthesis. The development of synthetic routes to such poly-functionalized molecules from readily available starting materials like this compound is of significant interest to the medicinal and materials chemistry communities.

Analytical Method Development for Research Applications of 3 Chloro 4 2 Chlorophenyl 2 Butanone

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are paramount for separating 3-Chloro-4-(2-chlorophenyl)-2-butanone from starting materials, by-products, and potential isomers. The choice of method depends on the volatility and polarity of the compound, as well as the specific requirements of the analysis.

Gas Chromatography (GC) Method Development

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, developing a GC method would involve optimizing several key parameters to achieve efficient separation and accurate quantification.

A typical GC method would employ a capillary column, likely with a stationary phase of intermediate polarity, such as one containing phenyl and methyl polysiloxane groups, to effectively resolve the target analyte from related impurities. The selection of the appropriate column is critical and is often determined empirically.

Key parameters for GC method development include:

Injector Temperature: This must be high enough to ensure rapid and complete volatilization of the sample without causing thermal degradation. A starting point would typically be around 250 °C.

Oven Temperature Program: A temperature gradient is often employed to ensure the separation of compounds with different boiling points. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to elute all components.

Carrier Gas and Flow Rate: Helium or hydrogen are common carrier gases. The flow rate is optimized to provide the best balance between analysis time and separation efficiency.

Detector: A Flame Ionization Detector (FID) would be suitable for general purity analysis due to its high sensitivity to organic compounds. For more definitive identification, a Mass Spectrometer (MS) detector would be used.

Table 1: Illustrative GC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl Methylpolysiloxane |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) or Mass Spec (MS) |

| Injection Volume | 1 µL |

High-Performance Liquid Chromatography (HPLC) Method Development

For compounds that are not sufficiently volatile or are thermally labile, High-Performance Liquid Chromatography (HPLC) is the method of choice. Given the structure of this compound, a reversed-phase HPLC method would be the most common approach.

In reversed-phase HPLC, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

A systematic approach to HPLC method development would involve:

Column Selection: A C18 column is a good starting point for many organic molecules. The choice of particle size and column dimensions will depend on the desired resolution and analysis time.

Mobile Phase Composition: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used. The ratio of these solvents is adjusted to optimize the retention and separation of the target compound. The use of buffers may be necessary if the compound has ionizable groups, though this is not the case for this compound.

Flow Rate: A typical flow rate for analytical HPLC is 1.0 mL/min.

Detection: A UV-Vis detector is commonly used for chromophoric compounds. The detection wavelength would be set at the absorbance maximum of this compound to ensure maximum sensitivity.

Table 2: Representative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Planar Chromatography (TLC, HPTLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) are valuable tools for rapid and cost-effective analysis. They are particularly useful for monitoring the progress of chemical reactions and for screening multiple samples simultaneously.

For the analysis of this compound, a TLC method would involve spotting a small amount of the sample onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential migration of the components up the plate.

The choice of mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) for the target compound.

HPTLC offers improved resolution, sensitivity, and reproducibility compared to conventional TLC. It utilizes plates with smaller particle sizes and a uniform layer thickness, allowing for more precise quantitative analysis when combined with a densitometer.

Derivatization Strategies for Enhanced Analytical Characterization

Derivatization involves chemically modifying an analyte to improve its analytical properties. This can be particularly useful for enhancing detectability, improving chromatographic behavior, or enabling structural elucidation.

Chemical Derivatization for Spectroscopic or Chromatographic Enhancement

For this compound, derivatization of the ketone functional group could be employed. For instance, reaction with a derivatizing agent containing a strongly UV-absorbing or fluorescent tag could significantly enhance its detection by HPLC with a UV or fluorescence detector.

In the context of GC analysis, derivatization can be used to increase the volatility of a compound or to introduce a specific functionality that is more amenable to detection by a particular detector, such as an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.

Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous identification of compounds.

For the analysis of this compound, the most common and powerful hyphenated techniques would be:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of MS. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. The mass spectrum is a unique fingerprint of the molecule and can be used for definitive identification by comparison with spectral libraries or through interpretation of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS couples the separation capabilities of HPLC with the detection power of mass spectrometry. This is particularly useful for compounds that are not suitable for GC analysis. LC-MS can provide both molecular weight information and structural data from the fragmentation of the molecule.

The use of these hyphenated techniques is essential for the comprehensive analysis of this compound, enabling not only its quantification but also the identification of unknown impurities and degradation products.

GC-MS/MS and HPTLC-MS for Advanced Structural Elucidation in Mixtures

The scientific literature available in the public domain lacks specific, detailed research findings on the application of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS) for the advanced structural elucidation of this compound in mixtures. This compound is categorized by major chemical suppliers as a rare chemical provided for early-stage research, and analytical data is not routinely collected or published. sigmaaldrich.com Consequently, buyer responsibility is emphasized for the confirmation of product identity and purity. sigmaaldrich.com

While GC-MS is a standard method for the analysis of volatile and semi-volatile organic compounds, and HPTLC is a powerful technique for separation, the specific parameters and fragmentation patterns for this compound are not documented in peer-reviewed studies or analytical databases. The structural elucidation of this compound in complex matrices would necessitate the development of novel analytical methods.

In a hypothetical method development, GC-MS/MS would be invaluable for its high selectivity and sensitivity. The process would involve:

Optimization of Chromatographic Conditions: Selecting the appropriate capillary column (e.g., a non-polar or mid-polar column) and temperature programming to achieve optimal separation from other components in a mixture.

Mass Spectrometry Analysis: In the first stage (MS1), the precursor ion corresponding to the molecular weight of this compound (C₁₀H₁₀Cl₂O) would be selected. In the second stage (MS2), this precursor ion would be fragmented to produce a characteristic product ion spectrum, which would serve as a structural fingerprint for unambiguous identification.

Similarly, an HPTLC-MS method would offer a complementary approach, particularly for less volatile or thermally labile compounds in a mixture. This would involve:

Stationary and Mobile Phase Selection: Developing a separation system using a suitable HPTLC plate and solvent system to effectively resolve the target analyte.

Elution and Detection: After development, the compound zone would be eluted from the plate and introduced into a mass spectrometer for identification based on its mass-to-charge ratio.

Without experimental data, any presented tables on retention times, mass-to-charge ratios of fragments, or Rf values would be purely speculative. The development of such robust analytical methods is a prerequisite for any future research into the properties and applications of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-4-(2-chlorophenyl)-2-butanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, substituting a halogenated precursor (e.g., 2-chlorophenylacetyl chloride) with a ketone intermediate under alkaline conditions may yield the target compound. Reaction optimization should focus on solvent polarity (e.g., dichloromethane for Friedel-Crafts), temperature control (0–25°C), and catalyst selection (e.g., AlCl₃ for acylation). Monitor purity via TLC or HPLC .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze H and C NMR spectra for characteristic peaks:

- Aromatic protons (6.8–7.5 ppm, integrating for two chlorine substituents).

- Ketone carbonyl (δ ~210 ppm in C NMR).

- MS : Expect molecular ion [M]⁺ at m/z 230 (for C₁₀H₉Cl₂O) with fragmentation patterns reflecting cleavage at the ketone group.

- IR : Confirm the C=O stretch at ~1700 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹ .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

- Answer : The compound is likely a crystalline solid with moderate solubility in polar aprotic solvents (e.g., DMSO, acetone). Key properties include:

- Melting Point : Estimated 80–100°C (based on analogs like 4-Phenyl-2-butanone, mp 48–50°C ).

- Stability : Sensitive to moisture and light; store under inert gas (N₂/Ar) at 2–8°C.

- Hazard Profile : Potential irritant (respiratory/skin); use fume hood and PPE .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereoelectronic environment of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL/SHELXS software can determine bond lengths, angles, and torsional conformations. Refinement parameters (R-factor < 5%) and Hirshfeld surface analysis help validate intermolecular interactions (e.g., Cl···H contacts). For poorly diffracting crystals, synchrotron radiation or cryocooling may improve data quality .

Q. What strategies mitigate contradictions in spectroscopic data during structural elucidation?

- Answer :

- Cross-Validation : Compare NMR/IR data with computational predictions (DFT at B3LYP/6-31G* level).

- Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex spectra.

- Dynamic NMR : Resolve rotational barriers (e.g., hindered rotation around the ketone group) by variable-temperature experiments .

Q. How can reaction mechanisms involving this compound be probed using kinetic and isotopic studies?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Substitute C=O with C=O to track nucleophilic attack rates.

- Radical Trapping : Add TEMPO to identify radical intermediates in photochemical reactions.

- Computational Modeling : Use Gaussian or ORCA to map transition states (e.g., for Cl substitution pathways) .

Q. What analytical methods are suitable for detecting trace impurities in synthesized this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.